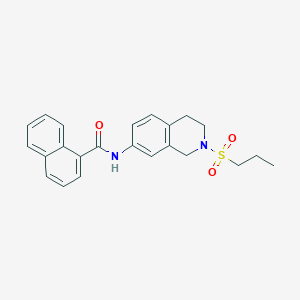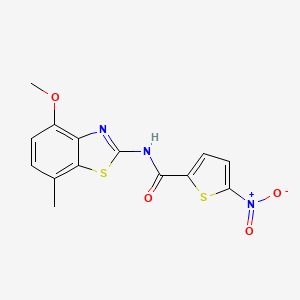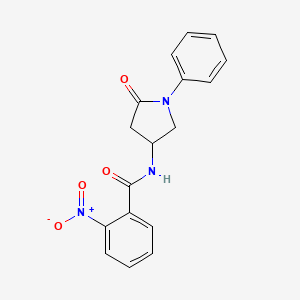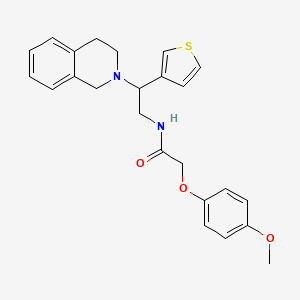![molecular formula C9H14O2 B2975766 Bicyclo[3.3.0]octane-1-carboxylic acid CAS No. 41139-05-3](/img/structure/B2975766.png)
Bicyclo[3.3.0]octane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.3.0]octane-1-carboxylic acid is a compound with the molecular formula C9H14O2 . It is also known by other names such as octahydropentalene-3a-carboxylic acid and 2,3,4,5,6,6a-hexahydro-1H-pentalene-3a-carboxylic acid .
Synthesis Analysis
The synthesis of compounds similar to this compound has been explored in several studies . For instance, one study described an asymmetric synthesis of a related compound, (S,S,S)-2-aza-bicyclo-[3.3.0]-octane-3-carboxylic acid benzyl ester, which is an intermediate of the angiotensin-converting enzyme (ACE) inhibitor, ramipril .Molecular Structure Analysis
The molecular structure of this compound can be represented by the canonical SMILES stringC1CC2CCCC2(C1)C(=O)O . The compound has a molecular weight of 154.21 g/mol . Physical And Chemical Properties Analysis
This compound has a molecular weight of 154.21 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 154.099379685 g/mol . The topological polar surface area is 37.3 Ų .Mécanisme D'action
BCA is a versatile molecule that can be used in a variety of chemical reactions. The most common reaction mechanism of BCA is the Diels-Alder reaction, which involves the reaction of a diene and a dienophile to form a bicyclic product. The Diels-Alder reaction is a reversible reaction, meaning that it can be reversed to form the starting materials. BCA can also undergo other reaction mechanisms, such as the Wittig reaction and the Ugi four-component reaction.
Biochemical and Physiological Effects
BCA has a variety of biochemical and physiological effects. BCA has been shown to inhibit the growth of cancer cells in vitro. BCA has also been found to possess anti-inflammatory, anti-bacterial, and anti-viral properties. BCA has been found to possess antioxidant activity and to possess anti-oxidant properties. BCA has also been found to possess anti-allergic properties.
Avantages Et Limitations Des Expériences En Laboratoire
BCA has a variety of advantages and limitations when used in lab experiments. One advantage of BCA is that it is a highly versatile molecule that can be used in a variety of chemical reactions. BCA is also relatively inexpensive and is readily available. One limitation of BCA is that it is a highly reactive molecule and can react with other molecules in the reaction mixture, which can lead to unwanted side reactions.
Orientations Futures
BCA has a variety of potential future applications. BCA could be used in the synthesis of complex organic molecules, such as polymers, pharmaceuticals, and heterocyclic compounds. BCA could also be used in the development of new drugs and drug delivery systems. BCA could also be used in the synthesis of bioactive compounds, such as antioxidants, anti-inflammatory agents, and anti-bacterial agents. BCA could also be used in the development of new materials, such as polymers and nanomaterials. Finally, BCA could be used in the development of new catalysts, such as metal-organic frameworks.
Méthodes De Synthèse
BCA can be synthesized through a variety of methods, including the Diels-Alder reaction, the Wittig reaction, and the Ugi four-component reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a bicyclic product. The Wittig reaction involves the reaction of a phosphonium salt and an aldehyde or ketone to form an alkene. The Ugi four-component reaction involves the reaction of an aldehyde, a carboxylic acid, an amine, and an isocyanide to form a bicyclic product.
Applications De Recherche Scientifique
BCA has a variety of applications in scientific research. It has been used in the synthesis of organic compounds, such as amino acids, peptides, and nucleosides. BCA has also been used in the synthesis of heterocyclic compounds, such as pyrrolidines, piperidines, and purines. BCA has been used in the synthesis of pharmaceuticals, such as antibiotics, antivirals, and anti-cancer agents. BCA has also been used in the synthesis of polymers, such as polyurethanes.
Propriétés
IUPAC Name |
2,3,4,5,6,6a-hexahydro-1H-pentalene-3a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-8(11)9-5-1-3-7(9)4-2-6-9/h7H,1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKMRFAVKKGGQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC2(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2975684.png)



![7-Oxobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2975690.png)



![N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2975696.png)

![N-(4-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2975703.png)

